molecular formula C10H8F2N2O B2359587 2-(2,2-Difluoroethoxy)quinoxaline CAS No. 2198968-73-7

2-(2,2-Difluoroethoxy)quinoxaline

Cat. No.: B2359587
CAS No.: 2198968-73-7
M. Wt: 210.184
InChI Key: XDXQPJJWZSDBMG-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)quinoxaline is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a 2,2-difluoroethoxy group attached to the quinoxaline core. Quinoxalines have garnered significant attention due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)quinoxaline typically involves the condensation of 2,2-difluoroethanol with quinoxaline derivatives. One common method is the reaction of 2,2-difluoroethanol with 2-chloroquinoxaline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce quinoxaline-2,3-dihydro derivatives .

Scientific Research Applications

2-(2,2-Difluoroethoxy)quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)quinoxaline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For example, quinoxaline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation . The compound’s effects are mediated through its ability to bind to these molecular targets and disrupt their normal function .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, lacking the 2,2-difluoroethoxy group.

    2-Chloroquinoxaline: A precursor in the synthesis of 2-(2,2-Difluoroethoxy)quinoxaline.

    2,3-Dichloroquinoxaline: Another derivative with different substituents.

Uniqueness

This compound is unique due to the presence of the 2,2-difluoroethoxy group, which can impart distinct physicochemical properties and biological activities. This modification can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(2,2-difluoroethoxy)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O/c11-9(12)6-15-10-5-13-7-3-1-2-4-8(7)14-10/h1-5,9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXQPJJWZSDBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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